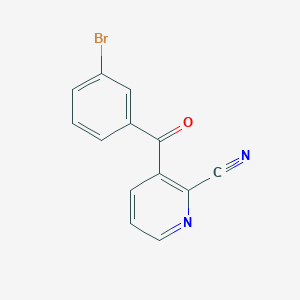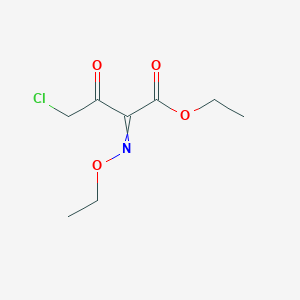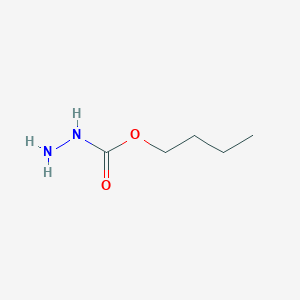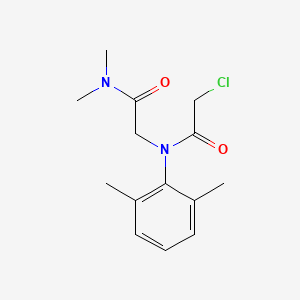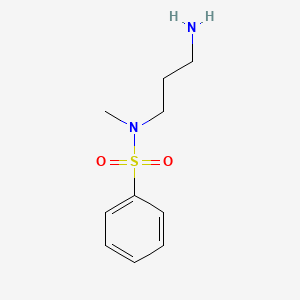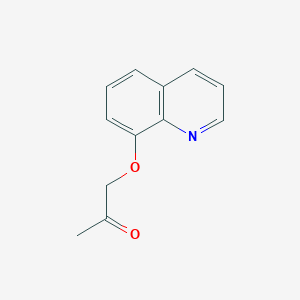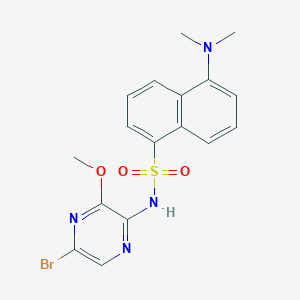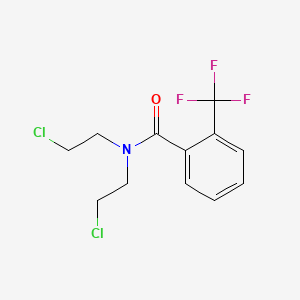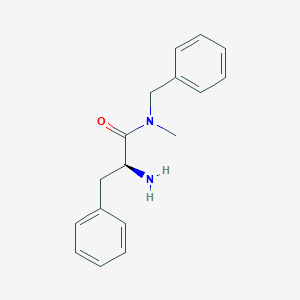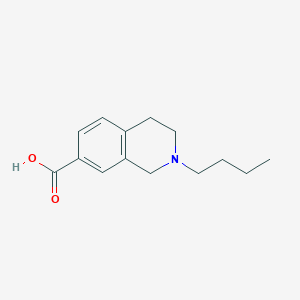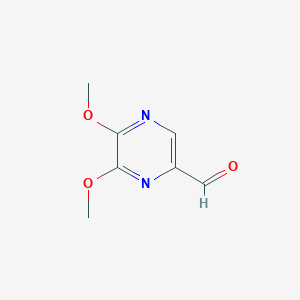
5,6-dimethoxypyrazine-2-carbaldehyde
Vue d'ensemble
Description
5,6-dimethoxypyrazine-2-carbaldehyde is a heterocyclic organic compound characterized by a pyrazine ring substituted with methoxy groups at the 2 and 3 positions and a formyl group at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxypyrazine-2-carbaldehyde typically involves the reaction of 2,3-dimethoxypyrazine with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where 2,3-dimethoxypyrazine reacts with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5 position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-dimethoxypyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2,3-Dimethoxy-5-carboxypyrazine.
Reduction: 2,3-Dimethoxy-5-hydroxymethylpyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,6-dimethoxypyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and as a flavoring agent in the food industry
Mécanisme D'action
The mechanism of action of 5,6-dimethoxypyrazine-2-carbaldehyde involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The methoxy groups may also influence the compound’s lipophilicity and membrane permeability, impacting its biological activity .
Comparaison Avec Des Composés Similaires
2,3-Dimethoxy-5-methylpyrazine: Similar structure but with a methyl group instead of a formyl group.
2,3-Dimethoxy-5-nitropyrazine: Contains a nitro group at the 5 position instead of a formyl group.
2,3-Dimethoxy-5-aminopyrazine: Features an amino group at the 5 position.
Uniqueness: 5,6-dimethoxypyrazine-2-carbaldehyde is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The formyl group allows for specific interactions with biological targets and can be further modified to create a variety of derivatives with tailored properties .
Propriétés
Formule moléculaire |
C7H8N2O3 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
5,6-dimethoxypyrazine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-7(12-2)9-5(4-10)3-8-6/h3-4H,1-2H3 |
Clé InChI |
NYVCZRDEXLQLNY-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(N=C1OC)C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-1-Chloro-3-[(trimethylsilyl)oxy]butan-2-one](/img/structure/B8470348.png)
